4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
Description
4-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazinone moiety linked via an ethyl group. The compound’s structure includes a trifluoromethyl (-CF₃) group at the 3-position and a fluorine atom at the 4-position on the benzene ring. These substituents are critical for its physicochemical and pharmacological properties, such as enhanced metabolic stability and lipophilicity .
Properties
IUPAC Name |
4-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4N3O3S/c14-11-4-3-9(8-10(11)13(15,16)17)24(22,23)19-6-7-20-12(21)2-1-5-18-20/h1-5,8,19H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCVWJGOJFLPFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide generally involves multi-step organic synthesis. Initial steps might include the formation of intermediate compounds through reactions such as halogenation, nitration, or sulfonation. Final stages involve the incorporation of the pyridazinone moiety, fluoro group, and trifluoromethyl group through controlled reactions such as nucleophilic substitution and coupling reactions.
Industrial Production Methods: : In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors for improved efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and choice of solvents ensures higher purity and reduced costs.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various types of chemical reactions including, but not limited to, oxidation, reduction, and substitution. Oxidation and reduction reactions alter the oxidation state of the compound, affecting its reactivity and interaction with other molecules.
Common Reagents and Conditions: : Reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) are commonly used. Reaction conditions like temperature, pH, and solvent choice (e.g., water, methanol) play a critical role in determining the outcome.
Major Products Formed: : Depending on the reaction type and conditions, major products can vary. For example, oxidation reactions might yield corresponding sulfonyl derivatives, while nucleophilic substitution can lead to modifications on the pyridazinone ring.
Scientific Research Applications
Structural Characteristics
The compound is characterized by several notable features:
- Fluorine Substituents : The presence of fluorine atoms enhances the compound's binding affinity to biological targets.
- Pyridazinone Moiety : The 6-oxopyridazin-1(6H) group contributes to its reactivity and biological interactions.
- Sulfonamide Group : This functional group is known for modulating biochemical pathways, making the compound a candidate for therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C17H13F4N3O4S
- Molecular Weight : Approximately 431.4 g/mol
Antiviral Activity
Recent studies have identified the compound as a potential inhibitor of viral proteases, particularly those associated with SARS-CoV-2. The 3-chymotrypsin-like protease (3CLpro) is a significant target for antiviral drug development. Compounds similar to 4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide have shown promising inhibitory effects against this enzyme, suggesting a pathway for therapeutic intervention in viral infections .
Enzyme Inhibition
The compound exhibits significant biological activity due to its interaction with various molecular targets. It has been noted for its potential as an inhibitor of specific enzymes involved in disease pathways. The fluorine atom in its structure enhances binding affinity to target proteins, which may lead to modulation of enzymatic activity and subsequent therapeutic effects .
Anticancer Potential
Research indicates that derivatives of benzenesulfonamides can exhibit anticancer properties. The structural modifications present in this compound may contribute to its effectiveness against cancer cell lines by inhibiting proliferation and inducing apoptosis .
Case Study 1: Inhibition of SARS-CoV-2 Protease
A study published in the Journal of Brazilian Chemical Society demonstrated that compounds structurally related to this compound were effective inhibitors of SARS-CoV-2 3CL protease. These findings suggest that further exploration of this compound could lead to the development of effective antiviral therapies .
Case Study 2: Anticancer Activity
In another investigation, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that these compounds inhibited cell growth significantly more than their non-fluorinated counterparts. This suggests that the incorporation of fluorine enhances the anticancer activity, potentially through increased cellular uptake or improved interaction with biological targets .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide | Lacks fluorine atom | Different reactivity profile |
| 2-Fluoro-N-(3-(2-oxopyridazin-1(2H)-yl)propyl)benzenesulfonamide | Different oxopyridazine structure | Varying biological activity |
| Benzenesulfonamide Derivatives | Various substitutions on the sulfonamide group | Broad range of activities but lacks specific fluorination |
The presence of the fluorine atom in this compound enhances its reactivity and selectivity compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Biological Activity
4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound with notable biological activity, primarily due to its interaction with various molecular targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Molecular Characteristics
- Molecular Formula : C13H11F4N3O3S
- Molecular Weight : 365.3 g/mol
- Purity : Typically around 95% for research applications
The compound features a sulfonamide group, a trifluoromethyl group, and a pyridazinone moiety, which are critical for its biological interactions and activities. The fluorinated aromatic ring enhances lipophilicity, potentially improving binding affinity to biological targets .
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide | Lacks fluorine atom | Different reactivity profile |
| 2-Fluoro-N-(3-(2-oxopyridazin-1(2H)-yl)propyl)benzenesulfonamide | Different oxopyridazine structure | Varying biological activity |
| Benzenesulfonamide Derivatives | Various substitutions on the sulfonamide group | Broad range of activities but lacks specific fluorination |
The presence of the fluorine atom in this compound enhances its reactivity and selectivity compared to structurally similar compounds .
Enzyme Inhibition
The compound exhibits significant enzyme inhibition, particularly against:
- Carbonic Anhydrases (CA) : Inhibits multiple isoforms (I, II, IX, XII), which are involved in various physiological processes including pH regulation and fluid secretion. This inhibition suggests potential applications in treating conditions like glaucoma .
- Cyclooxygenase (COX) : Inhibits COX-1 and COX-2 enzymes, which play crucial roles in inflammation and pain pathways. This dual inhibition strategy is beneficial for developing anti-inflammatory drugs that minimize the side effects associated with traditional NSAIDs .
- 5-Lipoxygenase (5-LOX) : Inhibition of this enzyme may provide additional anti-inflammatory effects by blocking leukotriene synthesis .
The mechanism of action primarily involves competitive inhibition, where the compound binds to the active sites of target enzymes, preventing their normal function. The trifluoromethyl group contributes to enhanced binding affinity due to increased hydrophobic interactions with the enzyme's active site .
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Anti-inflammatory Applications : A study demonstrated that derivatives of pyridazine-based sulfonamides showed promising results as multi-target anti-inflammatory agents by inhibiting CA and COX enzymes simultaneously .
- Cancer Research : Interaction studies indicated that modifications to the compound could enhance its efficacy against cancer-related pathways by targeting specific enzymes involved in tumor progression .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Trifluoromethyl (-CF₃) vs. Benzyloxy Groups: The target compound’s CF₃ group confers higher metabolic stability compared to 5a’s benzyloxy group, which is prone to oxidative degradation .
- Fluorine Positioning: The 4-fluoro substituent in the target compound may enhance binding specificity compared to non-fluorinated analogues (e.g., 5a), as fluorine’s electronegativity modulates electronic interactions .
Pharmacological and Binding Properties
Table 2: Comparative Pharmacological Data
Key Observations:
- Binding Affinity: The target compound’s sulfonamide and CF₃ groups likely contribute to strong target interactions, comparable to IZ1’s GOLD score of 65.02 .
- Antimicrobial Activity: While the target compound’s activity is unreported, structurally related quinoline hybrids (e.g., 19g in ) demonstrate that CF₃ and fluoro substituents significantly enhance antibacterial potency .
Q & A
What are the optimal synthetic routes for preparing 4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?
Basic Research Question
The synthesis of this compound typically involves coupling a fluorinated benzenesulfonyl chloride derivative with a pyridazine-containing ethylamine. Key steps include:
- Sulfonamide bond formation : Reacting 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with 2-(6-oxopyridazin-1(6H)-yl)ethylamine under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like THF or DCM .
- Purification challenges : Fluorinated intermediates often require specialized techniques such as reversed-phase HPLC or recrystallization from fluorophilic solvents (e.g., hexafluoroisopropanol) due to their high lipophilicity .
- Side reactions : Over-sulfonation or N-alkylation of the pyridazine ring may occur, necessitating reaction monitoring via TLC or LC-MS .
How can structural characterization of this compound address discrepancies in spectroscopic data?
Basic Research Question
Conflicting NMR or mass spectrometry data can arise due to tautomerism in the pyridazinone ring or rotational restrictions in the sulfonamide group. To resolve this:
- X-ray crystallography : Use single-crystal diffraction to confirm the tautomeric form (e.g., 6-oxo vs. 1H-pyridazinone) and sulfonamide geometry .
- Dynamic NMR studies : Analyze variable-temperature -NMR to detect restricted rotation in the sulfonamide bond, which may explain split signals in room-temperature spectra .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks to distinguish between isobaric impurities and the target compound .
What experimental strategies can elucidate the role of the trifluoromethyl group in biological activity?
Advanced Research Question
The CF group enhances metabolic stability and lipophilicity, but its impact on target binding requires systematic analysis:
- Comparative SAR studies : Synthesize analogs with H, CH, or Cl substituents at the 3-position and test affinity for relevant targets (e.g., kinases, GPCRs) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) of the CF group to ligand-receptor binding .
- Molecular dynamics simulations : Model interactions between the CF moiety and hydrophobic binding pockets to predict selectivity .
How should researchers address contradictory results in enzyme inhibition assays involving this compound?
Advanced Research Question
Discrepancies may arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate inhibition using fluorescence polarization (FP), surface plasmon resonance (SPR), and enzymatic activity assays .
- Counter-screening : Test against related enzymes (e.g., isoforms) to rule out promiscuity .
- Buffer optimization : Adjust ionic strength or add detergents (e.g., Tween-20) to minimize non-specific binding .
What are the methodological challenges in studying the metabolic stability of this compound?
Advanced Research Question
Fluorinated compounds often exhibit atypical metabolic pathways:
- In vitro microsomal assays : Use human liver microsomes with NADPH cofactors to identify oxidative metabolites (e.g., defluorination or sulfonamide cleavage) .
- LC-MS/MS analysis : Employ high-resolution mass spectrometers (e.g., Q-TOF) to detect low-abundance fluorinated metabolites .
- Cryopreserved hepatocytes : Compare species-specific metabolism (human vs. rodent) to predict in vivo clearance .
How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Advanced Research Question
Leverage in silico tools to balance solubility and permeability:
- logP/logD calculations : Predict partitioning behavior using software like MarvinSuite or ACD/Labs, accounting for the CF group’s contribution .
- PAMPA assays : Experimentally validate passive permeability and compare with computational predictions .
- Caco-2 cell models : Assess efflux transporter susceptibility (e.g., P-gp) to optimize bioavailability .
What analytical techniques are critical for detecting degradation products in stability studies?
Basic Research Question
Forced degradation under heat, light, and humidity requires:
- HPLC-DAD/ELSD : Monitor main peak purity and identify degradants via UV/vis spectra .
- NMR spectroscopy : Assign structures to hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives) .
- ICH guidelines : Follow Q1A(R2) protocols for accelerated stability testing in buffer systems (pH 1–9) .
How does the pyridazinone ring influence the compound’s conformational flexibility?
Advanced Research Question
The ring’s tautomeric equilibrium and hydrogen-bonding capacity affect binding:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
